Piperazine-2,3,5-trione

Catalog No.
S1542216
CAS No.
13484-48-5
M.F
C4H4N2O3
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine-2,3,5-trione

CAS Number

13484-48-5

Product Name

Piperazine-2,3,5-trione

IUPAC Name

piperazine-2,3,5-trione

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C4H4N2O3/c7-2-1-5-3(8)4(9)6-2/h1H2,(H,5,8)(H,6,7,9)

InChI Key

YMRCYAMOHVNOSM-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)C(=O)N1

Canonical SMILES

C1C(=O)NC(=O)C(=O)N1

Piperazine-2,3,5-trione is a heterocyclic compound characterized by its unique trione structure, which consists of a piperazine ring with three carbonyl groups. Its molecular formula is C4H4N2O3C_4H_4N_2O_3 . This compound is classified within a broader category of piperazine derivatives, which have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.

Typical of carbonyl compounds. These include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form more complex structures.
  • Reduction Reactions: The trione can be reduced to corresponding alcohols or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of piperazine-2,3,5-trione can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as piperazine and diketones or dicarbonyl compounds.
  • Oxidative Methods: Utilizing oxidizing agents to convert simpler piperazine derivatives into triones.
  • Multistep Synthetic Routes: Involving several reactions to build up the trione structure from simpler organic compounds.

These methods reflect the compound's accessibility for further chemical modifications and applications in drug development.

Piperazine-2,3,5-trione finds applications primarily in medicinal chemistry as a building block for synthesizing pharmaceuticals. Its structural characteristics make it suitable for developing compounds with enhanced biological activity. Additionally, it serves as a precursor in the synthesis of constrained peptides and other complex molecules .

Piperazine-2,3,5-trione shares structural similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Piperazine-2,3,5,6-tetroneC4H2N2O4C_4H_2N_2O_4Contains four carbonyl groups; potential antitumor activity .
1-MethylpiperazineC5H12N2C_5H_{12}N_2A simple derivative; used in various chemical syntheses.
1-AcetylpiperazineC6H10N2OC_6H_{10}N_2OAcetylated form; used in medicinal chemistry for drug design.

Uniqueness of Piperazine-2,3,5-trione

What distinguishes piperazine-2,3,5-trione from these similar compounds is its specific arrangement of carbonyl groups and its potential as a versatile precursor in drug synthesis. The presence of three carbonyl functionalities allows for diverse reactivity compared to other piperazine derivatives that may contain fewer or different functional groups.

XLogP3

-1.2

Wikipedia

Piperazinetrione

Dates

Last modified: 07-17-2023

Explore Compound Types